molecular formula C6H4BrNO2 B12958179 6-Bromo-4-hydroxynicotinaldehyde CAS No. 1260665-55-1

6-Bromo-4-hydroxynicotinaldehyde

Cat. No.: B12958179
CAS No.: 1260665-55-1
M. Wt: 202.01 g/mol
InChI Key: JLXOSEHJPIAHNR-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxynicotinaldehyde is a heterocyclic compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol . It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 6th position and a hydroxyl group at the 4th position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxynicotinaldehyde typically involves the bromination of 4-hydroxynicotinaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Boronic acids, Pd(PPh3)4, K2CO3, toluene

Major Products

    Oxidation: 6-Bromo-4-hydroxynicotinic acid

    Reduction: 6-Bromo-4-hydroxy-3-pyridinemethanol

    Substitution: Various substituted nicotinaldehyde derivatives

Scientific Research Applications

6-Bromo-4-hydroxynicotinaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and aldehyde groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-hydroxyquin

Properties

CAS No.

1260665-55-1

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

6-bromo-4-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C6H4BrNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-3H,(H,8,10)

InChI Key

JLXOSEHJPIAHNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)C=O)Br

Origin of Product

United States

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